molecular formula C17H14N2O B4396493 2-(phenoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole

2-(phenoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole

Cat. No.: B4396493
M. Wt: 262.30 g/mol
InChI Key: HJSWSLWVQWERPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative and is known to exhibit a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole is not fully understood. However, it is known to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the replication of certain viruses, including herpes simplex virus and human cytomegalovirus. In addition, this compound has been shown to have anti-inflammatory effects and has been found to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(Phenoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole in lab experiments is its potential for use as a fluorescent probe. This compound has been found to exhibit strong fluorescence properties, making it useful for the detection of metal ions. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in certain cell lines, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(Phenoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the investigation of the compound's potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential side effects and toxicity concerns.

Scientific Research Applications

2-(Phenoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anticancer, antiviral, and antimicrobial activities. It has also been found to have potential applications in the treatment of neurodegenerative diseases and as an anti-inflammatory agent. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Properties

IUPAC Name

2-(phenoxymethyl)-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-2-12-19-16-11-7-6-10-15(16)18-17(19)13-20-14-8-4-3-5-9-14/h1,3-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSWSLWVQWERPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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